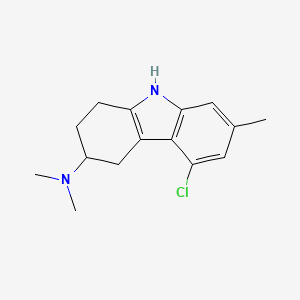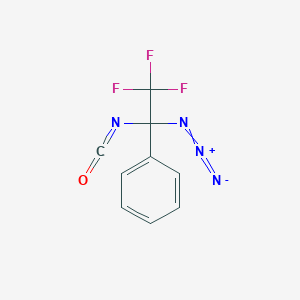![molecular formula C22H16N2O4S B14621514 (E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] CAS No. 60170-89-0](/img/structure/B14621514.png)
(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes a sulfonyldi(4,1-phenylene) core and furan-2-yl methanimine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] typically involves a multi-step process. One common method starts with the preparation of the sulfonyldi(4,1-phenylene) core, followed by the introduction of furan-2-yl methanimine groups through condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The choice of catalysts and solvents is also crucial in industrial settings to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 1,1’-(Sulfonyldi-4,1-phenylene)dihydrazine
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(1-naphthyl)urea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea)
Uniqueness
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
60170-89-0 |
|---|---|
Formule moléculaire |
C22H16N2O4S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
1-(furan-2-yl)-N-[4-[4-(furan-2-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |
InChI |
InChI=1S/C22H16N2O4S/c25-29(26,21-9-5-17(6-10-21)23-15-19-3-1-13-27-19)22-11-7-18(8-12-22)24-16-20-4-2-14-28-20/h1-16H |
Clé InChI |
UNLHOFBEQJPEFM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)





![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)



![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)

